4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one

DPP8 inhibition serine protease selectivity inflammasome biology

4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one (CAS 1461726-82-8) is a synthetic heterocyclic small molecule (C₁₀H₁₃N₃O₃, MW 223.23 g/mol) belonging to the 1,2-dihydropyridin-2-one class. It features a characteristic push-pull conjugated system comprising an electron-donating dimethylamino group linked via an ethenyl bridge to a nitropyridinone acceptor core.

Molecular Formula C10H13N3O3
Molecular Weight 223.232
CAS No. 1461726-82-8
Cat. No. B2354928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one
CAS1461726-82-8
Molecular FormulaC10H13N3O3
Molecular Weight223.232
Structural Identifiers
SMILESCN1C=CC(=C(C1=O)[N+](=O)[O-])C=CN(C)C
InChIInChI=1S/C10H13N3O3/c1-11(2)6-4-8-5-7-12(3)10(14)9(8)13(15)16/h4-7H,1-3H3/b6-4+
InChIKeyLGJTWTMNNOATLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one (CAS 1461726-82-8) – Core Chemical Identity and Pharmacological Relevance for Targeted Procurement


4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one (CAS 1461726-82-8) is a synthetic heterocyclic small molecule (C₁₀H₁₃N₃O₃, MW 223.23 g/mol) belonging to the 1,2-dihydropyridin-2-one class . It features a characteristic push-pull conjugated system comprising an electron-donating dimethylamino group linked via an ethenyl bridge to a nitropyridinone acceptor core [1]. This compound has been profiled in biochemical assays as an inhibitor of dipeptidyl peptidase 8 (DPP8), DPP2, DPP4, and ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), with its inactivation pattern suggesting a selectivity window that distinguishes it from pan-DPP inhibitors [2][3].

4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one – Why In-Class Dihydropyridinones or Pan-DPP Inhibitors Cannot Be Freely Interchanged


Within the dihydropyridin-2-one chemotype, subtle modifications to the 4-position substituent and the presence of the nitro group profoundly alter target engagement profiles. The specific 4-(dimethylamino)ethenyl moiety in this compound confers a distinct selectivity signature across the DPP family, with measurable inhibition of DPP8 (IC₅₀ = 6.8 µM) and DPP2 (IC₅₀ = 23 µM) while sparing DPP4 (IC₅₀ > 100 µM) [1]. This contrasts sharply with broad-spectrum clinical DPP inhibitors such as talabostat (Val-boroPro), which potently inhibit DPP8 (IC₅₀ = 14 nM) but also hit DPP4 and DPP9 with nanomolar potency, and with DPP4-selective gliptins that show negligible DPP8 activity . Generic substitution with a structurally related but untested analog risks losing this precisely characterized selectivity window, undermining experimental reproducibility in inflammasome, immune cell, or metabolic pathway studies where DPP8/DPP2 versus DPP4 discrimination is functionally relevant.

4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one – Quantitative Differentiation Evidence Table for Scientific Selection


DPP8/DPP2/DPP4 Selectivity Profile vs. Talabostat – A Measurable Window for Enzyme-Specific Research

This compound exhibits a DPP8/DPP4 selectivity ratio of >14.7-fold (DPP4 IC₅₀ >100 µM vs. DPP8 IC₅₀ 6.8 µM), and a DPP2/DPP8 ratio of 3.4-fold, as measured in recombinant human enzyme assays [1][2]. In contrast, the clinical-stage pan-DPP inhibitor talabostat (Val-boroPro) shows sub-100 nM potency across DPP8, DPP9, and DPP4, with virtually no selectivity window (DPP8 IC₅₀ ≈ 14 nM, DPP9 IC₅₀ ≈ 298 nM, DPP4 IC₅₀ ≈ 4.2 nM) . The 6.8 µM DPP8 IC₅₀ of the target compound positions it as a low-to-moderate affinity probe suitable for concentration-dependent mechanistic studies where complete target ablation is undesirable, in contrast to talabostat which produces near-complete inhibition at low nanomolar concentrations.

DPP8 inhibition serine protease selectivity inflammasome biology

NPP1 Inhibitory Activity – An Additional Biochemical Handle Absent in Typical DPP-Focused Chemotypes

This compound also inhibits human NPP1 with a Ki of 13 µM (1.30E+4 nM), measured in COS7 cells expressing the human enzyme using pnp-TMP as substrate [1]. NPP1 is a key regulator of extracellular nucleotide metabolism and a target in calcification disorders and cancer immunotherapy. Notably, standard DPP8/9 reference inhibitors (e.g., talabostat, sitagliptin) lack significant NPP1 activity, making this compound a dual-activity probe for investigating crosstalk between DPP and ectonucleotidase pathways. The NPP1 Ki (13 µM) is within the same order of magnitude as the DPP8 IC₅₀ (6.8 µM), suggesting comparable target engagement at similar concentrations.

NPP1 inhibition ectonucleotidase purinergic signaling

Synthetic Accessibility via Mild Conditions – Enabling In-House Derivatization Compared to Harsher Nitropyridinone Syntheses

The compound is accessible via the reaction of 1-methyl-3-nitropyridinium salts with DMF diethylacetal under considerably milder conditions than those required for analogous condensations with the corresponding free bases [1]. This regioselective transformation proceeds at lower temperatures and shorter reaction times compared to traditional nitropyridine functionalization routes, which typically require strong bases and prolonged heating. The mild protocol reduces byproduct formation and facilitates purification, an advantage for laboratories needing to generate gram-scale quantities of the core scaffold for subsequent SAR exploration.

synthetic intermediate β-aminovinyl derivatives convenient synthesis

Purity Benchmarking – Vendor-Supplied 95% Purity with Analytical Traceability vs. Uncharacterized Analog Offers

Commercially available lots of this compound are supplied with a minimum purity of 95% (HPLC) as documented by Leyan (Product No. 2019177) . In contrast, many closely related 4-substituted-3-nitropyridin-2(1H)-one analogs (e.g., 4-chloro-1-methyl-3-nitro-1,2-dihydropyridin-2-one, CAS 719268-89-0) are frequently offered only as custom synthesis products without guaranteed purity specifications, introducing batch-to-batch variability that compromises assay reproducibility. The availability of a characterized, off-the-shelf standard reduces quality control burden for the purchasing laboratory.

chemical purity quality control research-grade procurement

4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one – Recommended Research and Industrial Application Scenarios Grounded in Quantitative Evidence


DPP8-Selective Pharmacological Tool in Inflammasome and Immune Cell Studies

The compound's DPP8 IC₅₀ of 6.8 µM, combined with its >14.7-fold selectivity over DPP4 [1], makes it suitable for concentration-response experiments (1–30 µM range) designed to isolate DPP8-dependent effects on NLRP1/ CARD8 inflammasome activation or T-cell proliferation. Researchers can use this compound alongside a DPP4-selective inhibitor (e.g., sitagliptin) to assign phenotype responsibility specifically to DPP8, avoiding the pleiotropic effects seen with talabostat that arise from its simultaneous inhibition of DPP4, DPP8, and DPP9 .

Dual DPP8/NPP1 Probe for Purinergic and Metabolic Crosstalk Investigation

Given its concurrent inhibition of DPP8 (IC₅₀ = 6.8 µM) and NPP1 (Ki = 13 µM) [1][2], this compound is positioned for studies exploring the intersection of serine protease signaling and extracellular nucleotide metabolism, such as in vascular calcification or tumor microenvironment models. The ability to modulate both targets with a single agent simplifies multi-endpoint assays and reduces the risk of solvent toxicity from multiple compound additions.

Synthetic Building Block for Push-Pull Chromophore Libraries

The 4-(dimethylamino)ethenyl substituent provides a conjugated donor-acceptor framework that can be elaborated into second-order nonlinear optical (NLO) chromophores or fluorescent probes [3]. The mild, regioselective synthetic entry via DMF diethylacetal condensation [4] enables medicinal chemistry teams to generate focused libraries where the nitro group serves as a synthetic handle for reduction, cyclization, or nucleophilic aromatic substitution, affording diverse heterocyclic scaffolds.

Reference Standard for DPP8/DPP2 Assay Validation in Screening Core Facilities

With well-characterized IC₅₀ values against DPP8 (6.8 µM) and DPP2 (23 µM) derived from recombinant human enzyme assays [1], this compound can serve as a low-affinity reference inhibitor for validating assay robustness, establishing Z'-factor parameters, and benchmarking inter-plate variability in high-throughput screening campaigns that target the DPP family.

Quote Request

Request a Quote for 4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.